3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H23BrN2OS and its molecular weight is 419.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and structural characterization of imidazo[2,1-b][1,3]thiazin derivatives, including 3-(2,4-dimethylphenyl) variants, have been explored extensively. These compounds are synthesized through various chemical reactions and their structures confirmed using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy (Meriç et al., 2008), (Slyvka et al., 2022), (Srinivas et al., 2004).
Biological Activities
- Research has demonstrated various biological activities of imidazo[2,1-b][1,3]thiazin derivatives. Studies have shown their potential in cytotoxic effects on cancer cells, highlighting their significance in cancer research (Meriç et al., 2008), (Sun et al., 2012). Additionally, the compounds have shown growth regulatory activity in plant seedlings, which could have implications in agricultural research (Slyvka et al., 2022).
Potential for New Material Synthesis
- Imidazo[2,1-b][1,3]thiazin compounds have been explored in the synthesis of new materials like metal-organic frameworks (MOFs). These materials have potential applications in fields like luminescence sensing and magnetic relaxation, indicating their versatility in material science (Shi et al., 2015), (Cao et al., 2015).
Applications in Medicinal Chemistry
- These compounds have also been studied for their analgesic, anti-inflammatory, and anthelmintic activities, making them relevant in the development of new pharmaceuticals (Chumakov et al., 1999), (Shetty et al., 2010).
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2OS.BrH/c1-15-9-10-18(16(2)13-15)20(23)14-21(17-7-4-3-5-8-17)19-22(20)11-6-12-24-19;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFMHZKDBKMFL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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